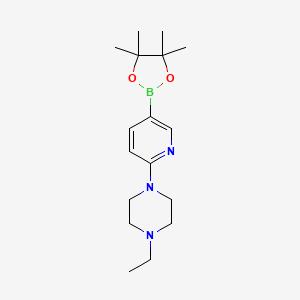![molecular formula C14H18O2S B1423266 2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropansäure CAS No. 1184144-84-0](/img/structure/B1423266.png)
2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropansäure
Übersicht
Beschreibung
2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid is an organic compound characterized by a sulfanyl group attached to a phenylpropanoic acid backbone. This compound is notable for its unique structural features, which include a 3-methylbut-2-en-1-yl group linked via a sulfur atom to the propanoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Diese Verbindung wird in der Entwicklung neuer Arzneimittel verwendet. Ihre einzigartige Struktur, die eine Sulfanylgruppe enthält, die an eine Phenylpropansäure gebunden ist, macht sie zu einem Kandidaten für die Herstellung von Molekülen mit potenziellen therapeutischen Wirkungen. Sie kann zur Synthese von Analoga und Derivaten verwendet werden, die als Enzyminhibitoren oder Rezeptormodulatoren wirken können .
Materialwissenschaft
In der Materialwissenschaft könnte diese Verbindung verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren. Die Anwesenheit der Sulfanylgruppe ermöglicht die Bildung von selbstorganisierten Monolagen auf Goldoberflächen, die bei der Entwicklung von Biosensoren oder in Nanotechnologieanwendungen verwendet werden können .
Biochemie
Biochemiker könnten diese Verbindung als Baustein für Peptide und Proteine erforschen. Die Methylbutenylgruppe kann verwendet werden, um konformationelle Einschränkungen in Peptiden einzuführen, was wertvoll ist, um die Proteinfaltung und -stabilität zu untersuchen .
Organische Synthese
Diese Säure dient als Vorläufer in der organischen Synthese, insbesondere bei der Konstruktion komplexer Moleküle. Sie kann in Kreuzkupplungsreaktionen verwendet werden, um Kohlenstoff-Kohlenstoff- oder Kohlenstoff-Schwefel-Bindungen zu bilden, die in der organischen Chemie grundlegend sind .
Analytische Chemie
In der analytischen Chemie können Derivate dieser Verbindung als Standards oder Reagenzien in der Chromatographie und Massenspektrometrie verwendet werden. Diese Anwendungen sind entscheidend für die qualitative und quantitative Analyse von biologischen Proben .
Landwirtschaftliche Chemie
Die potenzielle Verwendung der Verbindung in der landwirtschaftlichen Chemie liegt in ihrer Fähigkeit, als synthetisches Zwischenprodukt für Agrochemikalien zu wirken. Sie könnte verwendet werden, um Herbizide, Pestizide oder Pflanzenwachstumsregulatoren zu synthetisieren, die beim Pflanzenschutz helfen .
Umweltwissenschaften
Forscher in den Umweltwissenschaften könnten die Rolle der Verbindung bei Bioremediationsprozessen untersuchen. Ihre chemische Struktur könnte mit Schadstoffen interagieren und deren Abbau und Entfernung aus der Umwelt unterstützen .
Chemische Bildung
Schließlich kann diese Verbindung in der chemischen Bildung als Beispiel verwendet werden, um verschiedene Konzepte in der organischen Chemie zu lehren, wie z. B. funktionelle Gruppenchemie, Stereochemie und molekulare Wechselwirkungen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbut-
Eigenschaften
IUPAC Name |
2-(3-methylbut-2-enylsulfanyl)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2S/c1-11(2)8-9-17-13(14(15)16)10-12-6-4-3-5-7-12/h3-8,13H,9-10H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVWJCIUINIGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCSC(CC1=CC=CC=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



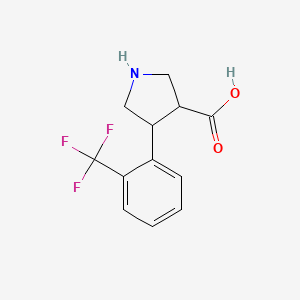
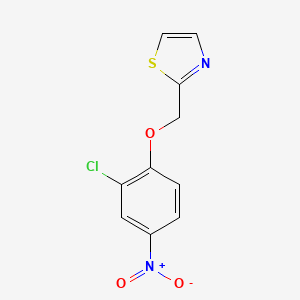
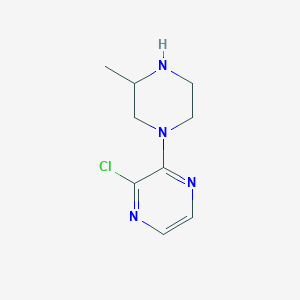

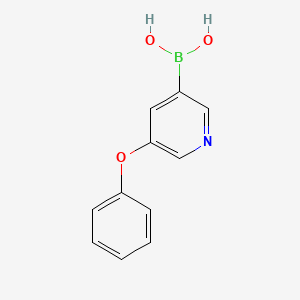
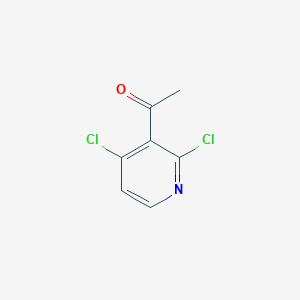
![14,17-dioxapentacyclo[6.4.3.32,7.01,8.02,7]octadecane-13,15,16,18-tetrone](/img/structure/B1423191.png)
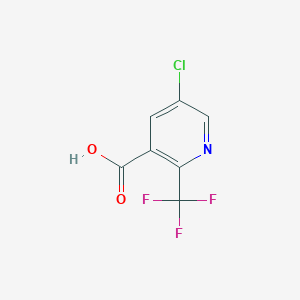

![Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1423201.png)
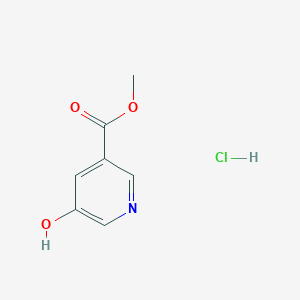
![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1423204.png)
